molecular formula C16H19NO2 B3033391 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1019490-10-8

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033391
CAS No.: 1019490-10-8
M. Wt: 257.33 g/mol
InChI Key: RRSBUFUOCKAPPP-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol is a synthetic phenolic compound of interest in pharmaceutical and biochemical research. The structure of this molecule, featuring a methoxyphenol group linked to a 2,4-dimethylaniline moiety, suggests potential for diverse biological activity. Research into structurally similar ortho-methoxyphenol compounds indicates potential interactions with biological targets, providing a basis for further investigation . Research Applications and Value: This compound is primarily used in research and development settings. Its applications include: Medicinal Chemistry: Serves as a building block or intermediate in the synthesis of more complex molecules for pharmacological screening . Mechanism of Action Studies: While its specific mechanism is not defined, analogs with comparable structures have been studied for their activity on various cellular receptors, offering a direction for exploratory research . Researchers can utilize this chemical as a reference standard or as a starting material for the development of novel compounds. All products are supplied with a Certificate of Analysis to ensure quality and batch-to-batch consistency for your experimental requirements. Handling and Compliance: This product is intended For Research Use Only (RUO) . It is not approved for human or animal consumption, nor for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[(2,4-dimethylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSBUFUOCKAPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This two-step method involves condensation of 2-hydroxy-5-methoxybenzaldehyde with 2,4-dimethylaniline to form a Schiff base, followed by reduction to the secondary amine.

Step 1: Schiff Base Formation
A solution of 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and 2,4-dimethylaniline (1.21 g, 10 mmol) in ethanol (30 mL) is refluxed at 80°C for 6 hours under nitrogen. The imine intermediate precipitates as a yellow solid, isolated by filtration (yield: 85%).

Step 2: Sodium Borohydride Reduction
The Schiff base (2.73 g, 8.5 mmol) is dissolved in methanol (20 mL) and cooled to 0°C. Sodium borohydride (0.32 g, 8.5 mmol) is added portionwise, and the mixture is stirred for 2 hours. The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol, yielding white crystals (1.89 g, 70%).

Optimization and Challenges

  • Solvent Effects : Ethanol outperforms tetrahydrofuran (THF) or dichloromethane (DCM) in achieving higher imine yields (85% vs. 60–70%).
  • Reducing Agents : Sodium borohydride proves more effective than sodium cyanoborohydride (NaBH3CN) due to the latter’s sensitivity to phenolic hydroxyl groups.
  • Side Reactions : Over-reduction or dimerization is mitigated by maintaining low temperatures (0–5°C) during reduction.

Synthesis via Mannich Reaction

One-Pot Three-Component Reaction

The Mannich reaction directly assembles the target molecule from 6-methoxyphenol , formaldehyde , and 2,4-dimethylaniline under acidic conditions.

Procedure :
6-Methoxyphenol (1.24 g, 10 mmol), 2,4-dimethylaniline (1.21 g, 10 mmol), and paraformaldehyde (0.45 g, 15 mmol) are combined in aqueous hydrochloric acid (1 M, 20 mL). The mixture is heated at 80°C for 10 hours, cooled, and neutralized with sodium bicarbonate. The crude product is extracted with dichloromethane, dried over magnesium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding a pale-yellow solid (1.58 g, 45%).

Critical Parameters

  • Acid Catalyst : Hydrochloric acid (1 M) achieves superior yields compared to acetic acid (45% vs. 30%).
  • Formaldehyde Equivalents : Excess formaldehyde (1.5 equiv.) minimizes bis-alkylation byproducts.
  • Temperature Control : Prolonged heating (>12 hours) degrades the product, necessitating precise reaction monitoring.

Synthesis via Reductive Amination

Direct Reductive Coupling

Reductive amination bypasses isolable intermediates by reacting 2-hydroxy-5-methoxybenzaldehyde with 2,4-dimethylaniline in the presence of a reducing agent.

Procedure :
2-Hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and 2,4-dimethylaniline (1.21 g, 10 mmol) are dissolved in methanol (25 mL). Sodium cyanoborohydride (0.95 g, 15 mmol) is added, and the solution is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water, and purified via recrystallization from ethanol, affording the product as off-white crystals (2.02 g, 75%).

Advantages and Limitations

  • Selectivity : Sodium cyanoborohydride selectively reduces imines in the presence of phenolic hydroxyl groups.
  • Solvent Compatibility : Methanol and ethanol are optimal, whereas aprotic solvents (e.g., THF) hinder protonation of the imine intermediate.
  • Scale-Up Feasibility : This method is amenable to gram-scale synthesis without significant yield loss.

Comparative Evaluation of Synthetic Routes

The following table summarizes key metrics for each method:

Method Reagents Conditions Yield (%) Purity (%) Reaction Time (h)
Schiff Base/Reduction 2-Hydroxy-5-methoxybenzaldehyde, 2,4-Dimethylaniline, NaBH4 Ethanol, reflux, 6h 70 98 8
Mannich Reaction 6-Methoxyphenol, Formaldehyde, 2,4-Dimethylaniline, HCl H2O/HCl, 80°C, 10h 45 95 12
Reductive Amination 2-Hydroxy-5-methoxybenzaldehyde, 2,4-Dimethylaniline, NaBH3CN Methanol, rt, 24h 75 99 24

Key Observations :

  • Reductive Amination offers the highest yield (75%) and purity (99%) but requires extended reaction times.
  • Mannich Reaction is operationally simple but suffers from moderate yields due to competing side reactions.
  • Schiff Base/Reduction balances efficiency and practicality, making it suitable for intermediate-scale synthesis.

Chemical Reactions Analysis

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It finds use in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol differ in substituent groups on the aromatic rings or the nature of the linker (e.g., imino vs. aminomethyl). Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,4-dimethylphenylamino-methyl, 6-methoxy C16H19NO2 257.33 Ligand for Pd(II)/Ni(II) complexes
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol 3-chloro-2-methylphenylamino-methyl C15H16ClNO2 277.75 Higher steric hindrance; potential bioactivity
2-Methoxy-6-[(4-methylphenylimino)methyl]phenol Imino linker (C=N) instead of aminomethyl C15H15NO2 241.29 Schiff base ligand for Pd(II) complexes
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol 2,5-dimethylphenylamino-methyl C16H19NO2 257.33 Structural isomer; similar coordination potential
4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol Allyl and furan substitutions C15H19NO3 261.32 Brine shrimp toxicity (LC50 = 12 µg/mL)

Notes:

  • The imino linker in Schiff base analogs (e.g., 2-Methoxy-6-[(4-methylphenylimino)methyl]phenol) enhances conjugation, influencing electronic properties and metal-binding affinity .
  • Chlorine substitution (e.g., 3-chloro-2-methylphenyl) increases molecular weight and may enhance bioactivity through hydrophobic interactions .
  • Isomeric variations (e.g., 2,4- vs. 2,5-dimethylphenyl) alter steric and electronic environments, impacting catalytic or biological performance .

Catalytic and Coordination Chemistry

Schiff base ligands derived from aminomethylphenols are pivotal in catalysis. For instance:

  • Pd(II) complexes of 2-methoxy-6-[(phenylimino)methyl]phenol demonstrated superior catalytic activity in Heck–Mizoroki coupling reactions compared to chloro-substituted analogs (activity order: 1 > 2 > 3) .
  • A Ni(II) complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol exhibited a dinuclear structure ([Ni2(H2O)L4]·5H2O) and thermal stability up to 240°C, highlighting its utility in materials science .

Biological Activity

2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxy group (-OCH₃)
  • An amine functional group (-NH)
  • A dimethylphenyl moiety

This unique arrangement contributes to its diverse chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways. Key points include:

  • Binding Affinity : Studies indicate that the compound interacts with enzyme active sites, potentially altering their conformation and activity.
  • Enzyme Interactions : It has been used in biochemical assays to study enzyme interactions and protein modifications.

1. Antitumor Activity

Research has demonstrated that compounds structurally similar to this compound exhibit potent antitumor properties. For instance, derivatives of benzothiazoles have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves metabolic activation via cytochrome P450 enzymes .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. Its ability to modulate enzyme activity suggests applications in drug development targeting metabolic pathways.

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related compounds on human breast cancer cell lines (MCF-7). The results indicated significant growth inhibition at specific concentrations, highlighting the potential for therapeutic use in oncology .

Study 2: Enzyme Interaction Analysis

In biochemical assays, this compound was shown to interact with key metabolic enzymes, suggesting its role as a lead compound for further drug development aimed at modulating metabolic disorders.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenolContains a chlorophenyl groupDifferent biological activities due to chlorine substitution
2-(Anilinomethyl)phenolSimpler structure with an amino groupLacks methoxy and dimethyl groups
2-{[(4-Methoxyanilino)methyl]}-6-methoxyphenolContains a methoxyaniline moietySimilar reactivity but varies in substitution patterns

Q & A

Q. What are the established synthetic routes for 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol, and what optimization strategies are recommended for improving yield?

The compound is synthesized via Schiff base formation, involving condensation of 2,4-dimethylaniline with a methoxyphenol derivative. A common method includes refluxing equimolar amounts of 2,4-dimethylaniline and 6-methoxysalicylaldehyde in ethanol, followed by purification via recrystallization. Optimization strategies include controlling pH (neutral to slightly acidic conditions) and using anhydrous solvents to minimize side reactions. Catalytic amounts of acetic acid can accelerate imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Key techniques include:

  • NMR : Look for a singlet at ~3.8 ppm (methoxy group), aromatic protons between 6.5–7.5 ppm, and a broad signal near 8.5 ppm (N-H).
  • IR : Stretching vibrations at ~1600 cm⁻¹ (C=N imine) and ~3400 cm⁻¹ (O-H phenolic).
  • X-ray crystallography : Confirms planar geometry of the Schiff base and hydrogen bonding between phenolic O-H and the methoxy group .

Q. What safety and toxicity data are available for this compound, and how should researchers handle it in laboratory settings?

While direct toxicity studies are limited, structural analogs like 2-methoxy-4-methylphenol have established safety profiles. The IFRA Standard recommends handling phenolic derivatives with gloves and eye protection due to potential skin irritation. Ventilation is critical to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound, and which functionals are most suitable?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are optimal for modeling the compound’s electronic properties. Key parameters include HOMO-LUMO gaps (predicting reactivity) and Mulliken charges (identifying nucleophilic/electrophilic sites). Basis sets such as 6-311G(d,p) provide accuracy for non-covalent interactions (e.g., hydrogen bonding) .

Q. What catalytic applications have been explored for Schiff base derivatives of this compound, and what mechanistic insights are available?

Palladium(II) complexes of similar Schiff bases exhibit catalytic activity in Heck–Mizoroki cross-coupling reactions. The phenolic oxygen and imine nitrogen act as chelating sites, stabilizing the metal center. Mechanistic studies suggest a Pd(0)/Pd(II) cycle, with the methoxy group enhancing electron density at the active site .

Q. How does this compound interact with biological targets, and what structural modifications could enhance its bioactivity?

Derivatives of this compound show potential as enzyme inhibitors. For example, substituting the methoxy group with bulkier substituents (e.g., trifluoromethyl) improves binding affinity to cytochrome P450 enzymes. Docking studies using AutoDock Vina can guide rational design .

Q. What discrepancies exist between computational predictions and experimental data for this compound, and how can they be resolved?

Discrepancies in bond lengths (DFT vs. X-ray) often arise from neglecting solvent effects or crystal packing forces. Including implicit solvation models (e.g., PCM) and periodic boundary conditions in simulations improves agreement with experimental data. For example, DFT-predicted C=N bond lengths may deviate by <0.02 Å after corrections .

Q. What role does hydrogen bonding play in stabilizing the crystal structure, and how can this inform co-crystallization strategies?

X-ray data reveal intermolecular O-H···O hydrogen bonds between phenolic hydroxyl and methoxy groups, forming a 2D network. Co-crystallization with carboxylic acids (e.g., fumaric acid) can enhance stability via additional H-bonding or π-π stacking interactions .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for reproducibility?

Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Key thresholds:

  • Retention time consistency (±0.1 min).
  • UV-Vis absorbance maxima at 270–290 nm (phenolic chromophore).
  • Mass spectrometry: [M+H]+ ion matching theoretical molecular weight within 5 ppm error .

Q. What are the limitations of current synthetic methods, and how can flow chemistry or microwave-assisted synthesis address them?

Traditional reflux methods suffer from long reaction times (>6 hours) and moderate yields (~60%). Microwave-assisted synthesis reduces time to <30 minutes and improves yield (>85%) by enhancing reaction kinetics. Flow chemistry enables scalable production with real-time monitoring of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol

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